N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide
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Overview
Description
N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide typically involves the condensation of 2-ethylthio-4-phenylthiazole with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine, sulfuric acid
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Halogenated thiazole derivatives
Scientific Research Applications
N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Ethylthio-4-methylaminoquinazoline: Known for its inhibitory effects on cytochrome bc1 in Mycobacterium tuberculosis.
Thiophene derivatives: Widely studied for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide stands out due to its unique thiazole ring structure combined with the ethylthio and phenylpropanamide moieties. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-2-24-20-22-18(16-11-7-4-8-12-16)19(25-20)21-17(23)14-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOXFZIAVOAQKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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